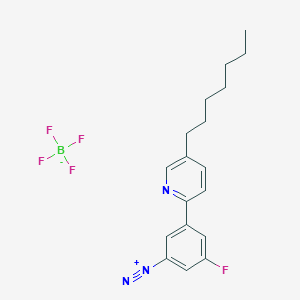![molecular formula C15H18N2O B7500654 3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7500654.png)
3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has a unique structure that makes it an attractive target for drug discovery and development.
作用機序
The mechanism of action of 3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one involves the inhibition of several kinases, including EGFR, HER2, and VEGFR2. These kinases play a crucial role in cancer cell proliferation and survival, and their inhibition leads to the induction of apoptosis in cancer cells. Moreover, this compound has also been shown to inhibit the activity of several inflammatory mediators, including COX-2 and TNF-α, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its anti-cancer and anti-inflammatory properties. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of several kinases. Moreover, it also exhibits anti-inflammatory effects by inhibiting the activity of several inflammatory mediators, leading to a reduction in inflammation.
実験室実験の利点と制限
The advantages of using 3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one in lab experiments are mainly related to its potent anti-cancer and anti-inflammatory properties. This compound has been shown to exhibit high selectivity towards cancer cells, making it a potential candidate for cancer therapy. Moreover, it also exhibits low toxicity towards normal cells, making it a safe and effective drug candidate. The limitations of using this compound in lab experiments are mainly related to its complex synthesis method and high cost.
将来の方向性
The future directions of research on 3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one are mainly related to its potential applications in the field of medicinal chemistry. Several research directions can be pursued, including the optimization of the synthesis method, the evaluation of its efficacy in preclinical and clinical studies, and the identification of its potential applications in other disease areas. Moreover, the development of novel derivatives and analogs of this compound can also be explored to improve its potency and selectivity towards cancer cells.
合成法
The synthesis of 3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one is a multi-step process that involves the reaction of various reagents. The initial step involves the reaction of 2-aminobenzonitrile with cyclopropyl ketone to form a spirocyclic intermediate. This intermediate is then subjected to a series of reactions, including cyclization and oxidation, to yield the final product. The synthesis of this compound has been optimized over the years, and several efficient methods have been reported in the literature.
科学的研究の応用
3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-cancer activity by inhibiting the activity of several kinases that play a crucial role in cancer cell proliferation and survival. Moreover, this compound has also been shown to possess anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of various inflammatory disorders and diseases.
特性
IUPAC Name |
3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-14-12-5-1-2-6-13(12)16-15(9-3-4-10-15)17(14)11-7-8-11/h1-2,5-6,11,16H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODJUZXBEBUBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC3=CC=CC=C3C(=O)N2C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7500618.png)




![2-[[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500647.png)

![1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500662.png)